N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide is a compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide typically involves the condensation of 4-nitrobenzoic acid with 4-(1H-benzimidazol-2-yl)aniline. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often involve heating the mixture at elevated temperatures (140-220°C) for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization from ethanol are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride in the presence of a solvent like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzimidazol-2-yl)aniline: A precursor in the synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide.
2-substituted benzimidazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzimidazole derivatives: A broad class of compounds with applications in medicinal chemistry and material science.
Uniqueness
This compound stands out due to its unique combination of a benzimidazole moiety and a nitrobenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(14-7-11-16(12-8-14)24(26)27)21-15-9-5-13(6-10-15)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCJGVAPPOKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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